Product packaging for 3,5-Dimethyl-4-phenoxybenzaldehyde(Cat. No.:CAS No. 61343-91-7)

3,5-Dimethyl-4-phenoxybenzaldehyde

Cat. No.: B14573459
CAS No.: 61343-91-7
M. Wt: 226.27 g/mol
InChI Key: HQUMTBMVPFZELF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-4-phenoxybenzaldehyde is a high-purity aromatic aldehyde compound intended strictly for research and development purposes in laboratory settings. This compound is structurally characterized by a benzaldehyde core that is substituted with both a phenoxy group and two methyl groups adjacent to a hydroxy group, making it a versatile building block in organic synthesis . As a hybrid molecule, it shares structural features with 3,5-Dimethyl-4-hydroxybenzaldehyde, which is recognized as a biochemical reagent for life science research and exhibits antimicrobial properties . The phenoxybenzaldehyde moiety is a common intermediate in synthesizing more complex molecules, including certain pyrethroid classes . Researchers value this compound for exploring new pathways in medicinal chemistry and material science, particularly in the synthesis of novel polymers or as a precursor for compounds with potential acaricidal activity . The compound must be handled with appropriate safety precautions. It is recommended to store it in a cool, dry place under an inert atmosphere . This compound is provided for Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O2 B14573459 3,5-Dimethyl-4-phenoxybenzaldehyde CAS No. 61343-91-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61343-91-7

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

3,5-dimethyl-4-phenoxybenzaldehyde

InChI

InChI=1S/C15H14O2/c1-11-8-13(10-16)9-12(2)15(11)17-14-6-4-3-5-7-14/h3-10H,1-2H3

InChI Key

HQUMTBMVPFZELF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2=CC=CC=C2)C)C=O

Origin of Product

United States

Synthetic Methodologies for 3,5 Dimethyl 4 Phenoxybenzaldehyde and Analogues

Strategies for Phenoxy Group Introduction on Benzaldehyde (B42025) Skeletons

The formation of the diaryl ether linkage is a critical step in the synthesis of 3,5-dimethyl-4-phenoxybenzaldehyde. Several classical and modern catalytic methods are available for this transformation, primarily involving the reaction of a phenol (B47542) with an aryl halide.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming C-O bonds in aromatic systems. In this approach, a nucleophile, such as a phenoxide, displaces a leaving group on an aromatic ring. For the synthesis of phenoxybenzaldehydes, this would typically involve the reaction of a substituted phenol with a benzaldehyde derivative bearing an activating group and a suitable leaving group.

The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of SNAr reactions is significantly influenced by the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate. While direct SNAr on an unactivated benzaldehyde skeleton is challenging, the presence of activating groups, such as a nitro group ortho or para to the leaving group, can facilitate the reaction.

Ullmann Condensation Routes

The Ullmann condensation is a classical method for the synthesis of diaryl ethers, involving the copper-promoted reaction of a phenol with an aryl halide. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures (typically over 200 °C) and stoichiometric amounts of copper powder or copper salts, in high-boiling polar solvents like pyridine (B92270) or DMF. wikipedia.org The reaction is believed to proceed through the formation of a copper(I) phenoxide, which then reacts with the aryl halide. wikipedia.org

Modern modifications of the Ullmann condensation have led to milder and more efficient catalytic systems. These improved methods often utilize soluble copper catalysts in the presence of ligands and weaker bases, allowing for lower reaction temperatures and broader substrate scope. For instance, the use of cesium carbonate as a base in a nonpolar solvent like toluene (B28343) has been shown to be effective for the coupling of various phenols with aryl bromides and iodides using catalytic amounts of a copper complex. acs.org

Table 1: Examples of Ullmann Condensation for Diaryl Ether Synthesis
Aryl HalidePhenolCatalyst/Base/SolventTemperature (°C)Yield (%)Reference
4-ChloronitrobenzenePhenolCu/KOHHighNot specified wikipedia.org
2-Iodo-p-xylene2-IsopropylphenolCuI/Cs2CO3/TolueneNot specifiedHigh acs.org
Aryl IodideSterically Hindered PhenolCu2O/1H-imidazole-4-carboxylic acidMildNot specified nih.gov

Copper-Catalyzed Coupling Reactions

Contemporary organic synthesis has seen the development of highly efficient copper-catalyzed cross-coupling reactions for the formation of diaryl ethers under significantly milder conditions than the traditional Ullmann reaction. These methods often employ a copper catalyst in conjunction with a specific ligand that facilitates the catalytic cycle.

One notable advancement is the use of picolinic acid as a ligand for the copper-catalyzed O-arylation of phenols with aryl iodides and bromides. This system operates under mild conditions in DMSO with K₃PO₄ as the base and demonstrates a broad functional group tolerance, proving effective even for the synthesis of sterically hindered diaryl ethers. nih.gov Another effective ligand system involves the use of N,N'-bis(2-phenylphenyl) oxalamide (BPPO) with CuI, which allows for diaryl ether formation with low catalytic loadings (0.2–2 mol %) in solvents like DMF or MeCN at 90 °C. acs.org These modern copper-catalyzed methods represent a significant improvement in terms of efficiency, scope, and practicality for the synthesis of complex diaryl ethers. nih.govacs.org

Table 2: Modern Copper-Catalyzed Diaryl Ether Syntheses
Aryl HalidePhenolCatalyst/Ligand/Base/SolventTemperature (°C)Yield (%)Reference
Aryl Iodide/BromidePhenolCuI/Picolinic Acid/K3PO4/DMSOMildGood to Excellent nih.gov
(Hetero)aryl HalidePhenolCuI/BPPO/Base/DMF or MeCN90High acs.org
Diaryliodonium SaltWater (as nucleophile)CuCl/NaOAc/DMF40Good nih.gov

Methodologies for Dimethyl Substitution Pattern Construction

The synthesis of this compound also necessitates the precise placement of the two methyl groups and the aldehyde functionality on the aromatic ring. This can be achieved either by starting with a pre-functionalized dimethyl-substituted aromatic compound and subsequently introducing the aldehyde group, or by constructing the dimethyl pattern on a benzaldehyde scaffold.

Selective Oxidation Processes for Aldehyde Formation

A common strategy for introducing an aldehyde group is through the selective oxidation of a methyl group on an aromatic ring. Various reagents and catalytic systems have been developed for this purpose. For instance, the oxidation of benzylic alcohols to aldehydes can be achieved with high efficiency using chromium trioxide (CrO₃) catalyzed by periodic acid (H₅IO₆) at low temperatures. organic-chemistry.org This method is known for its high functional group tolerance. organic-chemistry.org

Furthermore, the direct oxidation of methylarenes to the corresponding aldehydes can be accomplished using systems like NaClO/TEMPO/Co(OAc)₂. organic-chemistry.org More environmentally benign methods have also been developed, such as the use of a surfactant-based oxodiperoxo molybdenum catalyst in water with hydrogen peroxide as the oxidant. organic-chemistry.org These selective oxidation processes offer a reliable means to convert a dimethyl-substituted precursor, such as 3,5-dimethyl-4-phenoxytoluene, into the target this compound.

Table 3: Selective Oxidation Methods for Aldehyde Synthesis
SubstrateOxidizing SystemProductYield (%)Reference
Benzylic AlcoholsCrO3/H5IO6Aldehydes/KetonesHigh organic-chemistry.org
Alkyl ArenesNaClO/TEMPO/Co(OAc)2Aromatic Aldehydes/KetonesVery Good organic-chemistry.org
Methyl/AlkylarenesOxodiperoxo Molybdenum Catalyst/H2O2/WaterCarbonylsNot specified organic-chemistry.org

Formylation Reactions of Substituted Aromatics

Formylation reactions introduce a formyl group (-CHO) directly onto an aromatic ring. For electron-rich aromatic compounds like phenols, ortho-formylation can be achieved with high selectivity. A notable method involves the use of paraformaldehyde with magnesium dichloride and triethylamine (B128534) as the base. mdma.chorgsyn.org This approach provides excellent yields of salicylaldehyde (B1680747) derivatives from alkyl-substituted phenols. orgsyn.org

In the context of synthesizing a precursor for this compound, the formylation of 3,5-dimethylphenol (B42653) could be a viable route. However, the regioselectivity of such a reaction would need to be carefully controlled to achieve the desired substitution pattern. Classical formylation reactions such as the Gattermann-Koch and Vilsmeier-Haack reactions are also widely used for the synthesis of aromatic aldehydes, though their applicability and selectivity depend on the specific substrate and reaction conditions.

Table 4: Formylation of Phenols
Phenol SubstrateFormylating Agent/ConditionsMajor ProductYield (%)Reference
Alkyl-substituted phenolsParaformaldehyde/MgCl2/Et3Northo-Salicylaldehyde derivativesExcellent mdma.chorgsyn.org
3-MethoxyphenolParaformaldehyde/MgCl2/Et3Northo-Formylated productGood mdma.ch
Phenols with electron-attracting groupsParaformaldehyde/MgCl2/Et3NSluggish reactionLower mdma.ch

Exploration of Multi-Component Reactions and Tandem Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are a cornerstone of efficient synthesis. nih.govnih.gov While aldehydes are common substrates in MCRs for generating diverse heterocyclic structures, the direct one-pot synthesis of this compound via an MCR is not prominently featured in the literature. nih.gov

More applicable to the synthesis of this target compound are tandem processes , which involve the sequential formation of multiple bonds in a single pot without isolating intermediates. A plausible and efficient route to this compound is a tandem reaction involving the O-arylation of a phenolic precursor.

Chan-Lam Coupling: A key reaction for forming the diaryl ether bond is the Chan-Lam coupling, which involves the copper-catalyzed reaction of a phenol with a boronic acid. wikipedia.org This method is advantageous as it can be conducted at room temperature and is tolerant of air, making it operationally simpler than many other cross-coupling reactions. organic-chemistry.orgalfa-chemistry.com For the synthesis of the target compound, this would involve the coupling of 3,5-dimethyl-4-hydroxybenzaldehyde (B108906) with phenylboronic acid. The reaction proceeds through a copper(III) intermediate, which then undergoes reductive elimination to form the C-O bond of the diaryl ether. wikipedia.org The nitrile group, if present on the boronic acid, does not poison the catalyst, highlighting the reaction's functional group tolerance. wikipedia.org

Ullmann Condensation: The classical Ullmann reaction, which couples an aryl halide with an alcohol (or phenol) using a stoichiometric amount of copper at high temperatures, is another foundational method for diaryl ether synthesis. organic-chemistry.orgwikipedia.org Modern variations have improved this process, using catalytic amounts of copper and various ligands to enable the reaction under milder conditions. organic-chemistry.org The synthesis of this compound via this route would involve reacting 3,5-dimethyl-4-hydroxybenzaldehyde with a halobenzene.

The table below summarizes typical conditions for Chan-Lam and Ullmann-type reactions for the synthesis of diaryl ethers, which are applicable to the synthesis of the target compound and its analogues.

Reaction TypeArylating AgentSubstrateCatalyst SystemBaseSolventTemperatureYieldReference
Chan-Lam CouplingArylboronic AcidsPhenols, Amines, AmidesCu(OAc)₂Tertiary Amine (e.g., Pyridine)CH₂Cl₂Room TempHigh wikipedia.orgorganic-chemistry.org
Ullmann-Type CouplingAryl Iodides/BromidesPhenolsCuI / N,N-dimethylglycineCs₂CO₃Dioxane90 °CGood to High organic-chemistry.org
Ullmann-Type CouplingAryl Bromides/ChloridesPhenolsCuO NanoparticlesKOHDMAcRoom TempModerate to Excellent nih.gov
Ullmann-Type CouplingAryl HalidesPhenolsCuI / Fe(acac)₃K₂CO₃--Very Good organic-chemistry.org

Tandem Halogenation-Sommelet Reaction: For analogues like m-phenoxybenzaldehyde, a tandem process involving the side-chain halogenation of m-phenoxytoluene followed by a Sommelet-type reaction has been patented. google.com This process first creates a mixture of mono- and di-halo derivatives, which is then converted to the aldehyde using hexamethylenetetramine, followed by acid hydrolysis. google.com This demonstrates a pathway where the ether linkage is pre-existing, and the aldehyde functionality is generated in a subsequent tandem step.

Green Chemistry Considerations in Synthesis

The principles of green chemistry, which aim to reduce waste, use less hazardous chemicals, and improve energy efficiency, are increasingly guiding the development of new synthetic routes.

Catalyst and Solvent Choice: The Chan-Lam coupling is inherently a greener alternative to other cross-coupling reactions like the Buchwald-Hartwig, as it utilizes abundant and less toxic copper catalysts instead of precious metals like palladium. wikipedia.orgalfa-chemistry.com Furthermore, its ability to run under aerobic conditions at room temperature reduces energy consumption. organic-chemistry.org The development of water-soluble catalyst systems for cross-coupling reactions further enhances the green credentials of these methods by replacing volatile organic solvents with water. nih.govresearchgate.net For instance, the use of a Cu-ascorbic acid@MNPs/KOH catalyst system in water at room temperature has been reported for the synthesis of various functionalized diaryl ethers. nih.gov

Precursor Synthesis: A critical aspect of green synthesis is the eco-friendly production of starting materials. The key precursor, 3,5-dimethyl-4-hydroxybenzaldehyde, can be synthesized via green methods. One such method is the selective aerobic oxidation of 2,4,6-trimethylphenol (B147578) using a Co(OAc)₂ catalyst with oxygen as the oxidant in an aqueous ethylene (B1197577) glycol solvent system. chemicalbook.comresearchgate.net This process avoids harsh oxidizing agents and operates at a mild temperature of 50 °C, offering high chemoselectivity and yield. chemicalbook.com

The table below details a green synthetic route for the key precursor, 3,5-dimethyl-4-hydroxybenzaldehyde.

ProductStarting MaterialCatalyst SystemOxidantSolventTemperatureTimeYieldReference
3,5-Dimethyl-4-hydroxybenzaldehyde2,4,6-TrimethylphenolCo(OAc)₂·4H₂O / NaOHO₂ (1 atm)Ethylene Glycol / H₂O50 °C12 h88% chemicalbook.com
3,5-Dimethyl-4-hydroxybenzaldehyde2,4,6-TrimethylphenolCuCl₂ / K₂CO₃H₂O₂i-PrOH65 °C-Very Good researchgate.net

Energy Efficiency and Atom Economy: The use of microwave irradiation is another green technique that can significantly reduce reaction times and energy consumption in diaryl ether synthesis. organic-chemistry.org MCRs and tandem reactions inherently contribute to green chemistry by improving atom economy and reducing the number of synthetic steps, which in turn minimizes solvent use and waste generation from intermediate purification. nih.gov Although a direct MCR for the target compound is elusive, the application of tandem Ullmann or Chan-Lam couplings represents a significant step towards a more sustainable synthesis.

Reaction Mechanisms and Chemical Transformations of 3,5 Dimethyl 4 Phenoxybenzaldehyde

Electrophilic Aromatic Substitution Pathways Directed by Substituents

The benzene (B151609) ring of 3,5-dimethyl-4-phenoxybenzaldehyde is adorned with three substituents: two methyl groups and a phenoxy group, each influencing the regioselectivity of electrophilic aromatic substitution (EAS) reactions. libretexts.orgmasterorganicchemistry.comlibretexts.org Methyl groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. youtube.com Conversely, the aldehyde group is a deactivating, electron-withdrawing group, directing electrophiles to the meta position. libretexts.org The phenoxy group, while possessing electron-withdrawing inductive effects due to the oxygen atom's electronegativity, can also donate electron density to the ring via resonance, making it an ortho, para-director.

In the case of this compound, the positions ortho to the phenoxy group are already occupied by the methyl groups. The position para to the phenoxy group is occupied by the aldehyde. The positions ortho to the aldehyde group are also occupied by the methyl groups. This leaves the positions meta to the aldehyde group (and ortho to the methyl groups) as potential sites for electrophilic attack. The directing effects of the substituents can be summarized as follows:

SubstituentTypeDirecting Effect
-CH₃ActivatingOrtho, Para
-OPhActivatingOrtho, Para
-CHODeactivatingMeta

The interplay of these effects suggests that electrophilic substitution on the benzaldehyde (B42025) ring is sterically hindered and electronically deactivated. However, reactions on the phenoxy ring are possible. The phenoxy group directs incoming electrophiles to its ortho and para positions.

Nucleophilic Addition and Condensation Reactions of the Aldehyde Moiety

The aldehyde functional group in this compound is a prime site for nucleophilic attack. youtube.com This reactivity allows for a variety of condensation reactions, leading to the formation of new carbon-nitrogen and carbon-carbon bonds.

Imine and Schiff Base Formation

The reaction of this compound with primary amines yields imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.com This condensation reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate. masterorganicchemistry.comnih.gov The reaction is reversible, and the removal of water drives the equilibrium towards the formation of the imine. youtube.com The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer and elimination of a water molecule. libretexts.org

For instance, the reaction with aniline (B41778) would produce N-(3,5-dimethyl-4-phenoxybenzylidene)aniline. The stability of the resulting imine can be influenced by the nature of the amine. Aromatic amines often form more stable Schiff bases due to conjugation. youtube.com

Hydrazone and Thiosemicarbazone Synthesis

Reacting this compound with hydrazine (B178648) or its derivatives leads to the formation of hydrazones. researchgate.net Similarly, reaction with thiosemicarbazide (B42300) produces thiosemicarbazones. nih.govgoogle.com These reactions follow a similar nucleophilic addition-elimination mechanism as imine formation.

These derivatives are of interest for their potential biological activities. For example, various hydrazone and thiosemicarbazone derivatives have been investigated for their antimicrobial and anticancer properties. researchgate.netnih.gov The synthesis typically involves refluxing the aldehyde with the corresponding hydrazine or thiosemicarbazide in a suitable solvent like ethanol.

Knoevenagel Condensation and Cyclization Reactions

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group, catalyzed by a weak base. sigmaaldrich.comwikipedia.org this compound can undergo Knoevenagel condensation with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate. nih.govacgpubs.org

This reaction leads to the formation of α,β-unsaturated products. For example, the reaction with malononitrile would yield (E)-2-(3,5-dimethyl-4-phenoxybenzylidene)malononitrile. These products can then undergo further intramolecular cyclization reactions to form more complex heterocyclic structures. nih.gov The reaction conditions, such as the choice of catalyst and solvent, can influence the outcome of the reaction, sometimes leading directly to the cyclized product. nih.govnih.gov

Oxidation and Reduction Chemistry of the Aldehyde Functional Group

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like pyridinium (B92312) chlorochromate (PCC) can be used to convert the aldehyde to 3,5-dimethyl-4-phenoxybenzoic acid. The choice of oxidant is crucial to avoid unwanted side reactions on the other functional groups. For instance, a study on the oxidation of a similar compound, 3,4,5-trimethoxybenzaldehyde, utilized pyridinium fluorochromate (PFC) for a clean conversion to the corresponding benzoic acid. arabjchem.org

Reduction: The aldehyde can be reduced to 3,5-dimethyl-4-phenoxybenzyl alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this purpose, typically performed in an alcoholic solvent. youtube.com Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, followed by an aqueous workup.

Radical Difunctionalization and Carbon-Carbon Coupling Reactions

Recent advancements in organic synthesis have explored the use of radical-mediated reactions for the functionalization of organic molecules. mdpi.comnih.govresearchgate.net While specific examples involving this compound are not extensively documented, the principles of radical difunctionalization could be applied. uni-koeln.de These reactions often involve the generation of a radical species that can add to a double bond or an aromatic ring, followed by a second functionalization step. mdpi.comrsc.org

Carbon-carbon coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, are powerful tools for forming new C-C bonds. While the aldehyde itself is not a typical substrate for these reactions, it can be converted to a derivative that is. For example, the corresponding aryl halide (e.g., 4-bromo-3,5-dimethyl-1-phenoxybenzene) could be synthesized and then used in various palladium-catalyzed cross-coupling reactions to introduce new carbon-based substituents. The Ullmann condensation is another method for forming diaryl ethers, which could be relevant given the phenoxy group. mdpi.com

Enantioselective Transformations and Autocatalytic Processes

The exploration of enantioselective transformations and autocatalytic processes involving aromatic aldehydes is a significant area of research in synthetic organic chemistry. While specific studies focusing exclusively on this compound are not extensively documented in publicly available research, the reactivity of this molecule can be inferred from studies on structurally similar benzaldehyde derivatives. The electronic and steric properties of the methyl and phenoxy substituents are expected to play a crucial role in directing the stereochemical outcome of asymmetric reactions and in its potential to participate in autocatalytic cycles.

Enantioselective Transformations:

Enantioselective reactions aim to produce a single enantiomer of a chiral product. In the context of aldehydes, this often involves the addition of a nucleophile to the carbonyl group. The success of such transformations is highly dependent on the catalyst and the electronic nature of the substituents on the aromatic ring.

For instance, in the asymmetric alkynylation of aromatic aldehydes, the presence of electron-withdrawing or electron-donating groups on the aromatic ring has been shown to significantly influence both the chemical yield and the enantioselectivity of the reaction. thieme-connect.de A study on the addition of phenylacetylene (B144264) to various substituted aromatic aldehydes using a chiral catalyst derived from N-methylephedrine and diethylzinc (B1219324) revealed a clear trend. thieme-connect.de

AldehydeSubstituent TypeYield (%)Enantiomeric Excess (ee, %)
4-NitrobenzaldehydeElectron-withdrawing8594
4-ChlorobenzaldehydeElectron-withdrawing8288
BenzaldehydeNeutral7880
4-MethylbenzaldehydeElectron-donating8870
4-MethoxybenzaldehydeElectron-donating9250

Data adapted from a study on the enantioselective alkynylation of substituted aromatic aldehydes. thieme-connect.de

Based on these findings, it can be postulated that this compound, with its electron-donating methyl groups and the electron-donating/withdrawing nature of the phenoxy group (depending on the reaction conditions), would exhibit moderate to good enantioselectivity in similar transformations. The steric hindrance from the two methyl groups ortho to the phenoxy substituent might also play a role in the facial selectivity of the nucleophilic attack on the aldehyde carbonyl.

Autocatalytic Processes:

Autocatalysis is a phenomenon where a reaction product acts as a catalyst for the same reaction. wikipedia.org This can lead to an acceleration of the reaction rate over time. Benzaldehyde derivatives have been shown to participate in autocatalytic processes, particularly in oxidation reactions.

A notable example is the visible-light-induced auto-photocatalytic oxidation of benzyl (B1604629) alcohol to benzaldehyde. chemrxiv.orgchemrxiv.org In this process, the benzaldehyde product itself acts as the photocatalyst, absorbing light and promoting the formation of reactive species that oxidize benzyl alcohol. chemrxiv.orgchemrxiv.org This leads to an autocatalytic cycle where the production of benzaldehyde accelerates its own formation. chemrxiv.org While this specific system involves the conversion of an alcohol to an aldehyde, it highlights the potential of the benzaldehyde moiety to engage in autocatalytic behavior. It is conceivable that under specific oxidative conditions, this compound could also exhibit autocatalytic properties.

Mechanistic Investigations through Computational Modeling

DFT calculations are frequently employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller energy gap generally implies higher reactivity. mdpi.com

Studies on compounds like 4-hydroxybenzaldehyde (B117250) and m-(p-methoxyphenoxy) benzaldehyde have demonstrated the utility of DFT in predicting their spectroscopic properties and reactivity. mdpi.comresearchgate.net For 4-hydroxybenzaldehyde, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to analyze its electronic spectrum, molecular electrostatic potential (MEP), and nonlinear optical (NLO) properties. mdpi.com The MEP map identifies the electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack. mdpi.com

Computational MethodBasis SetCalculated PropertyApplication
DFT/B3LYP6-311++G(d,p)Optimized molecular structure, vibrational frequenciesStructural and spectroscopic analysis
TD-DFT6-31G(d,p)Electronic absorption spectra (UV-Vis)Prediction of electronic transitions
DFT/B3LYP6-31G(d,p)HOMO-LUMO energy gap, MEPReactivity and kinetic stability analysis
Ab initioN/ANuclear Quadrupole Coupling ConstantsElucidation of charge distribution and biological activity

A summary of common computational methods and their applications in the study of substituted benzaldehydes. mdpi.comnih.gov

Furthermore, computational studies have been instrumental in investigating the mechanism of action of benzaldehyde derivatives as enzyme inhibitors. For example, ab initio calculations of nuclear quadrupole coupling constants have been used to explore the relationship between the charge distribution in benzaldehyde derivatives and their inhibitory activity against tyrosinase. nih.gov These studies suggest that the charge densities on the oxygen and hydrogen atoms of the aldehyde group are critical for their biological activity. nih.gov

A computational study on this compound would likely involve similar methodologies. Researchers would use DFT to optimize its three-dimensional structure, taking into account the dihedral angles of the phenoxy group relative to the benzaldehyde ring. Analysis of the HOMO and LUMO would reveal the distribution of electron density and the most probable sites for chemical reactions. The calculated MEP would highlight the electrophilic nature of the carbonyl carbon and the nucleophilic character of the carbonyl oxygen and the phenoxy oxygen. Such computational insights would be invaluable for designing new synthetic transformations and for understanding the potential biological activity of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Dimethyl 4 Phenoxybenzaldehyde

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

There is no available mass spectrometry data to confirm the molecular weight or to analyze the fragmentation pattern of 3,5-Dimethyl-4-phenoxybenzaldehyde upon ionization.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Information regarding the UV-Vis absorption spectrum and the corresponding electronic transitions for this molecule is not present in the surveyed literature.

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure

No crystallographic data from X-ray diffraction studies have been published, which would be necessary to determine its precise solid-state molecular and crystal structure.

Further empirical research is required to characterize this compound and provide the data necessary for a complete scientific profile as outlined.

Theoretical and Computational Chemistry of 3,5 Dimethyl 4 Phenoxybenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3,5-Dimethyl-4-phenoxybenzaldehyde, a DFT approach, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to find the molecule's most stable three-dimensional arrangement (geometry optimization). This calculation would yield key data on bond lengths, bond angles, and dihedral angles, providing a precise molecular architecture.

Table 1: Hypothetical Optimized Geometric Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

Parameter Value (Å or °)
C-C (Aromatic Ring 1) Data Not Available
C-C (Aromatic Ring 2) Data Not Available
C-O (Ether Linkage) Data Not Available
C=O (Aldehyde) Data Not Available
C-H (Methyl) Data Not Available
C-O-C (Ether Angle) Data Not Available

HOMO-LUMO Energy Analysis and Charge Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. A smaller gap suggests the molecule is more reactive. Analysis of these frontier orbitals for this compound would reveal regions susceptible to electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis would further elucidate charge distribution and intramolecular charge transfer interactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

Parameter Energy (eV)
HOMO Energy Data Not Available
LUMO Energy Data Not Available

Prediction of Spectroscopic Parameters (IR, NMR, UV)

Theoretical calculations can predict spectroscopic data, which is invaluable for interpreting experimental results.

Infrared (IR): Calculations of vibrational frequencies would predict the IR spectrum, helping to identify characteristic functional group vibrations, such as the C=O stretch of the aldehyde and the C-O-C stretch of the ether.

Nuclear Magnetic Resonance (NMR): Gauge-Independent Atomic Orbital (GIAO) calculations would predict the ¹H and ¹³C NMR chemical shifts, aiding in the structural elucidation of the molecule.

Ultraviolet-Visible (UV-Vis): Time-Dependent DFT (TD-DFT) would be used to calculate the electronic absorption wavelengths (λmax) and oscillator strengths, providing insight into the electronic transitions responsible for its UV-Vis spectrum.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

Spectrum Key Parameter Predicted Value
IR ν(C=O) Data Not Available
¹H NMR δ (CHO proton) Data Not Available
¹³C NMR δ (C=O carbon) Data Not Available

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Modeling Approaches

QSAR and QSTR models are statistical models that relate the quantitative chemical properties of a series of compounds to their biological activities or toxicities. If this compound were part of a study on a series of related compounds, various molecular descriptors (e.g., logP, molecular weight, electronic properties from DFT) would be calculated. These descriptors would then be correlated with a measured biological endpoint to develop a predictive model. Such a model could estimate the potential activity or toxicity of other, unsynthesized analogues.

Investigation of Reaction Pathways and Transition States

Computational chemistry can be used to map out the energy landscape of a chemical reaction. For this compound, this could involve studying its synthesis or its reactivity, for example, the oxidation of the aldehyde group. By calculating the energies of reactants, products, intermediates, and transition states, researchers could determine the activation energies and reaction mechanisms, providing a deeper understanding of its chemical behavior.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has rotational freedom around the ether linkage, MD simulations would be used to explore its conformational landscape. This analysis would identify the most stable conformers and the energy barriers between them, which is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors.

Synthesis and Chemical Utility of Derivatives of 3,5 Dimethyl 4 Phenoxybenzaldehyde

Spirodiketopiperazine Derivatives

A plausible pathway to spirodiketopiperazines involves the Ugi four-component reaction. In this reaction, 3,5-dimethyl-4-phenoxybenzaldehyde would react with an amine, an isocyanide, and a carboxylic acid to form an α-acylamino carboxamide intermediate. Subsequent intramolecular cyclization of this intermediate, often under acidic or basic conditions, would lead to the formation of a diketopiperazine. The spirocyclic nature would be introduced if one of the initial components, such as the amine or carboxylic acid, is part of a cyclic structure. For instance, using a cyclic amino acid as the amine component would directly lead to the spiro-fused ring system.

Benzoxazole (B165842) Derivatives

Benzoxazoles are important heterocyclic compounds present in many biologically active molecules. The synthesis of 2-substituted benzoxazoles is commonly achieved through the condensation of an o-aminophenol with an aldehyde. In this context, this compound can be readily employed as the aldehyde component.

The reaction typically proceeds by mixing the aldehyde with an o-aminophenol in a suitable solvent, often in the presence of an acid catalyst or an oxidizing agent to facilitate the cyclization and subsequent aromatization of the intermediate Schiff base or benzoxazoline. Various catalytic systems have been developed to promote this transformation under mild and efficient conditions. For example, catalysts like copper complexes or reusable solid acid catalysts can be used. rsc.orgajchem-a.com The reaction of this compound with an o-aminophenol would yield a 2-(3,5-dimethyl-4-phenoxyphenyl)benzoxazole derivative. The specific properties of the final product can be tuned by using substituted o-aminophenols.

A general scheme for this synthesis is presented below:

General Reaction Scheme for Benzoxazole Synthesis Benzoxazole Synthesis

Image depicting the general reaction of an o-aminophenol with this compound to form a benzoxazole derivative.

Formation of Other Heterocyclic Compounds (e.g., Pyrazoles, Benzimidazoles, Triazoles, Rhodanines)

The aldehyde functionality of this compound is a key anchor for building a variety of other heterocyclic systems through condensation and cycloaddition reactions.

Pyrazoles: Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, can be synthesized from aldehydes through several routes. A common method is the Knorr pyrazole (B372694) synthesis and related multicomponent reactions. For instance, a three-component reaction involving an aldehyde, a 1,3-dicarbonyl compound (like acetylacetone), and hydrazine (B178648) can yield highly substituted pyrazoles. organic-chemistry.orghilarispublisher.com In this approach, this compound would first undergo a Knoevenagel condensation with the 1,3-dicarbonyl compound, followed by cyclization with hydrazine to form the pyrazole ring. The resulting products would be 1H-pyrazoles bearing the 3,5-dimethyl-4-phenoxyphenyl substituent.

Benzimidazoles: Benzimidazoles are bicyclic compounds formed from the fusion of benzene (B151609) and imidazole (B134444) rings. A primary synthetic route involves the condensation of an aromatic aldehyde with o-phenylenediamine. nih.gov This reaction is often carried out in the presence of a catalyst and an oxidizing agent. The aldehyde first reacts with one of the amino groups to form a Schiff base, which then undergoes intramolecular cyclization by attacking the second amino group, followed by oxidation to form the aromatic benzimidazole (B57391) ring. Using this compound in this reaction yields 2-(3,5-dimethyl-4-phenoxyphenyl)-1H-benzimidazole. nih.gov

Below is a table summarizing typical conditions for this synthesis based on general procedures for aromatic aldehydes.

Catalyst/ReagentSolventTemperature (°C)Typical Yield (%)Reference
Na₃AlF₆Ethanol5085-95 nih.gov
CuSO₄ / PPDSAqueous Micelles (SDS)6080-92 heteroletters.org
D-Glucose (as C1 synthon)WaterVariesGood-Excellent organic-chemistry.org

Triazoles: Triazoles, five-membered rings with three nitrogen atoms, exist as two main isomers: 1,2,3-triazoles and 1,2,4-triazoles. The synthesis of triazole derivatives from this compound can be accomplished through various multicomponent strategies. For example, 1,2,4-triazoles can be synthesized from aldehydes via condensation with aminoguanidine (B1677879) or through the cyclization of N-acylhydrazones or thiosemicarbazides. raco.cat The aldehyde reacts with a hydrazine derivative to form an intermediate that is then cyclized. For instance, reacting this compound with thiosemicarbazide (B42300) yields a thiosemicarbazone, which can be cyclized under oxidative conditions to a 1,2,4-triazole-3-thiol derivative.

Rhodanines: Rhodanine (B49660) (2-thioxo-1,3-thiazolidin-4-one) and its derivatives are important scaffolds in medicinal chemistry. The most common method for preparing 5-substituted rhodanine derivatives is the Knoevenagel condensation of an aldehyde with rhodanine itself. This reaction is typically catalyzed by a base such as sodium acetate (B1210297) in a solvent like acetic acid. nih.gov The reaction of this compound with rhodanine would yield 5-((3,5-dimethyl-4-phenoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-4-one. This product retains a reactive exocyclic double bond suitable for further functionalization. nih.gov

Design and Synthesis of Functionalized Adducts and Conjugates

Beyond serving as a precursor for heterocycles, the aldehyde group of this compound is a prime site for creating functionalized adducts and conjugates. The formation of Schiff bases (imines) through condensation with primary amines is a fundamental transformation.

Schiff Base Formation: The reaction of this compound with various primary amines (R-NH₂) readily forms N-benzylidene amines. These Schiff bases are versatile intermediates themselves and can be:

Reduced to form stable secondary amines, which are valuable in various chemical contexts.

Used as ligands for the formation of metal complexes.

Act as intermediates in the synthesis of other nitrogen-containing compounds, such as the benzimidazoles and benzoxazoles discussed previously.

Other Adducts: The aldehyde can also participate in other classical carbonyl reactions to form adducts. For example, it can react with nucleophiles like organometallic reagents (e.g., Grignard reagents) to form secondary alcohols. It can also undergo Wittig or Horner-Wadsworth-Emmons reactions to form alkenes, thereby converting the formyl group into a carbon-carbon double bond, which can be further functionalized.

Principles of Derivative Design for Targeted Chemical Applications

The design of derivatives from this compound is guided by the principles of structure-activity relationship (SAR) to achieve specific chemical or biological functions. The core scaffold presents several points for modification: the aldehyde, the phenyl ring attached to it, and the terminal phenoxy ring.

The Aldehyde as a Reactive Handle: As detailed above, the aldehyde is most commonly used to introduce a new heterocyclic ring system (pyrazole, benzimidazole, etc.). The choice of the heterocyclic system itself is the primary design consideration, as each ring system has a unique three-dimensional shape, hydrogen bonding capacity, and electronic profile, making it suitable for different biological targets.

Substitution on the Phenoxy Ring: The terminal phenoxy group can be substituted to modulate properties like lipophilicity, electronic character, and steric bulk. For example, in the design of enzyme inhibitors, adding polar groups to this ring could enhance solubility or create new interactions with the target protein's active site. Conversely, adding lipophilic groups might improve membrane permeability.

The Role of the Dimethyl Groups: The two methyl groups ortho to the phenoxy ether linkage are crucial structural features. They create significant steric hindrance, which locks the phenoxy ring in a specific conformation relative to the rest of the molecule. This conformational rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. SAR studies on related structures, such as 3,5-dimethylpyrazole (B48361) derivatives, have shown that the substitution pattern on attached phenyl rings is critical for activity, with specific positions (e.g., para-substitution) being favored for enhancing inhibitory effects against targets like phosphodiesterase 4 (PDE4). nih.govresearchgate.net This highlights the importance of systematic modification and testing to optimize the desired properties.

By strategically modifying these different parts of the molecule, derivatives of this compound can be rationally designed for applications ranging from materials science to medicinal chemistry.

Based on a comprehensive review of scientific literature, there is currently insufficient specific research data available on This compound to detail its advanced applications in the requested areas of material science.

While research exists for structurally related phenoxybenzaldehyde derivatives, the unique steric and electronic effects of the two methyl groups in the 3 and 5 positions of this compound mean that data from its analogs cannot be directly extrapolated.

Therefore, a detailed article focusing solely on the supramolecular chemistry, crystal engineering, polymer applications, and catalytic uses of This compound cannot be generated at this time. Further experimental research on this specific compound is needed to elucidate its properties and potential applications in these advanced fields.

Future Research Directions and Unexplored Avenues for 3,5 Dimethyl 4 Phenoxybenzaldehyde Research

Development of Novel and Efficient Synthetic Routes

The current documented synthesis of 3,5-Dimethyl-4-phenoxybenzaldehyde involves the reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with diphenyliodonium (B167342) fluoride (B91410) in the presence of sodium hydrogen carbonate. While effective, this method highlights the broader field of diaryl ether synthesis, which is rich with opportunities for innovation.

Future research should focus on developing alternative and more efficient synthetic pathways. These could include:

Palladium- and Copper-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig and Ullmann cross-coupling reactions are powerful methods for forming C-O bonds in diaryl ethers. thieme-connect.comumass.edu Investigating the application of various palladium or copper catalysts, ligands, and reaction conditions could lead to higher yields, milder reaction conditions, and greater functional group tolerance for the synthesis of this compound and its derivatives. nih.govacs.org The use of nano-catalysts could also offer improved efficiency and recyclability. nih.gov

Nucleophilic Aromatic Substitution (SNAr): Exploring SNAr reactions, particularly with activated aryl halides, could provide a metal-free alternative for the synthesis of this diaryl ether. thieme-connect.com Research into novel activating groups and solvent systems could enhance the feasibility of this approach.

Decarbonylative Etherification: A more unconventional approach involves the decarbonylative coupling of aromatic esters with phenols. acs.org Adapting this methodology could open up new retrosynthetic possibilities for accessing the this compound scaffold.

Flow Chemistry and Process Optimization: Transitioning established synthetic methods to continuous flow systems could offer significant advantages in terms of scalability, safety, and process control.

A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic Strategy Potential Advantages Potential Challenges
Current Method (Diaryliodonium Salts) High yields reported for analogous systems. Stoichiometric use of iodonium (B1229267) salts, limited atom economy.
Buchwald-Hartwig Coupling High functional group tolerance, broad substrate scope. Catalyst cost and sensitivity, potential for ligand optimization. thieme-connect.com
Ullmann Condensation Lower cost catalysts (copper). Often requires harsh reaction conditions. thieme-connect.com
SNAr Reaction Metal-free, potentially more sustainable. Requires appropriately activated substrates. thieme-connect.com

| Decarbonylative Etherification | Novel retrosynthetic approach. acs.org | Requires specific precursors and catalyst systems. |

Exploration of Undiscovered Chemical Reactivities and Selectivities

The chemical reactivity of this compound is primarily dictated by its aldehyde functional group and the electronic nature of the diaryl ether backbone. The steric hindrance imposed by the two methyl groups ortho to the phenoxy substituent could lead to unique selectivity.

Future research should systematically explore the reactivity of the aldehyde group in various transformations, including:

Condensation Reactions: Investigating its participation in Knoevenagel, Aldol (B89426), and Wittig reactions to synthesize a range of complex molecules. nih.gov The steric hindrance may influence the stereochemical outcome of these reactions.

Oxidation and Reduction: Developing selective methods for the oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol.

Asymmetric Synthesis: Employing chiral catalysts to achieve enantioselective additions to the carbonyl group, leading to the synthesis of chiral secondary alcohols.

Reactivity of the Aromatic Rings: While the aldehyde is the most reactive site, exploring electrophilic aromatic substitution on both aromatic rings could yield novel substituted derivatives. The directing effects of the dimethylphenoxy and formyl groups will be a key area of study.

The steric hindrance from the ortho-methyl groups can be expected to reduce the reactivity of the carbonyl group compared to less substituted benzaldehydes. stackexchange.com This could be advantageous in reactions where selectivity is desired.

Integration with Emerging Research Fields (e.g., Photocatalysis, Mechanochemistry)

The integration of this compound into emerging fields of chemical synthesis could unlock novel transformations and applications.

Photocatalysis: Aldehydes are known to participate in photocatalytic reactions. researchgate.net Research into the photoredox-catalyzed reactions of this compound could lead to novel C-C and C-heteroatom bond formations. For instance, its involvement in photoredox/nickel dual catalysis could enable new types of cross-coupling reactions. rsc.org The diaryl ether moiety might also influence the photophysical properties of the molecule, potentially leading to interesting photochemical behavior.

Mechanochemistry: Mechanochemical methods, which use mechanical force to induce chemical reactions, offer a green and solvent-free alternative to traditional synthesis. researchgate.net Exploring the reactivity of this compound under ball-milling conditions in reactions such as aldol condensations, imine formations, and reductions could lead to the development of highly efficient and sustainable synthetic protocols.

Advanced Computational Modeling for Predictive Chemical Synthesis and Transformation

Computational chemistry provides powerful tools for predicting reaction outcomes and designing novel synthetic strategies. ibm.com

Future research should leverage advanced computational modeling to:

Predict Reaction Pathways: Use Density Functional Theory (DFT) and other quantum chemical methods to model potential reaction pathways for the synthesis and transformation of this compound. This can help in identifying the most energetically favorable routes and predicting potential side products.

Design Novel Catalysts: Computationally screen potential catalysts and ligands for the synthesis of this molecule, accelerating the discovery of more efficient catalytic systems.

Understand Reactivity and Selectivity: Model the transition states of various reactions to understand the origins of reactivity and selectivity, particularly the influence of the steric and electronic effects of the dimethylphenoxy group.

By combining computational predictions with experimental validation, a deeper understanding of the chemistry of this compound can be achieved, paving the way for its application in materials science, medicinal chemistry, and other fields.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.